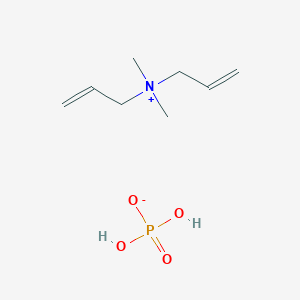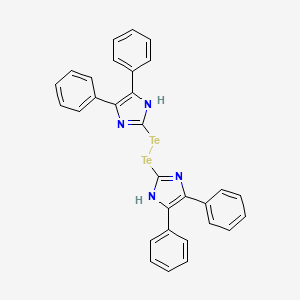![molecular formula C36H48O3 B12545086 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl CAS No. 143362-97-4](/img/structure/B12545086.png)
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Introduction of the ethenylphenyl group: This step may involve a Heck reaction where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the hexyl and nonyloxy groups: These groups can be introduced through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy and nonyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(octyloxy)-1,1’-biphenyl
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(decyloxy)-1,1’-biphenyl
Uniqueness
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
143362-97-4 |
|---|---|
Molekularformel |
C36H48O3 |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
1-ethenyl-2-[6-[4-(4-nonoxyphenyl)phenoxy]hexoxymethyl]benzene |
InChI |
InChI=1S/C36H48O3/c1-3-5-6-7-8-9-15-28-38-35-23-19-32(20-24-35)33-21-25-36(26-22-33)39-29-16-11-10-14-27-37-30-34-18-13-12-17-31(34)4-2/h4,12-13,17-26H,2-3,5-11,14-16,27-30H2,1H3 |
InChI-Schlüssel |
WKYUVQDBKJXUOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOCC3=CC=CC=C3C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


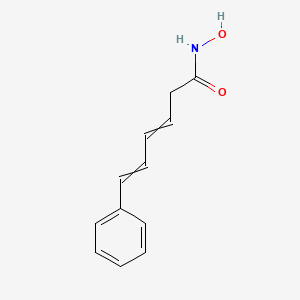

![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
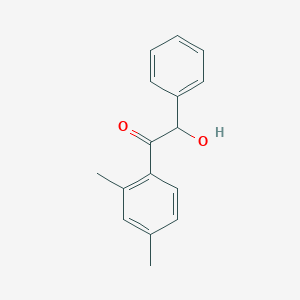
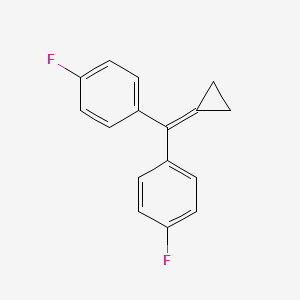
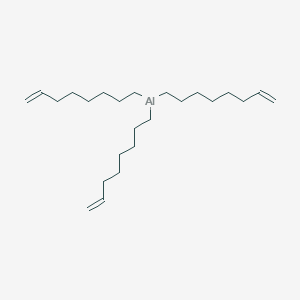
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
